Cas no 51838-02-9 (2-cyano-N-(2-phenylethyl)acetamide)

2-Cyano-N-(2-phenylethyl)acetamide is a versatile organic compound featuring a cyanoacetamide backbone with a phenylethyl substituent. Its structure combines a reactive cyano group with an amide linkage, making it a valuable intermediate in organic synthesis, particularly for heterocyclic and pharmaceutical applications. The compound’s electron-withdrawing cyano group enhances its reactivity in condensation and cyclization reactions, while the phenylethyl moiety contributes to lipophilicity, broadening its utility in medicinal chemistry. It is commonly employed in the preparation of bioactive molecules, including potential CNS-active agents. The compound exhibits good stability under standard conditions, ensuring reliable handling and storage for research and industrial use.
2-cyano-N-(2-phenylethyl)acetamide structure
51838-02-9 structure
Product Name:2-cyano-N-(2-phenylethyl)acetamide
CAS No:51838-02-9
MF:C11H12N2O
MW:188.225782394409
MDL:MFCD00552868
CID:935967
PubChem ID:261414
Update Time:2025-06-08

2-cyano-N-(2-phenylethyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-cyano-N-(2-phenylethyl)acetamide
    • 2-CYANO-N-PHENETHYL-ACETAMIDE
    • 2-cyano-N-(2-phenylethyl)ethanamide
    • 2-cyano-N-phenethylacetamide
    • AC1Q4RYB
    • AC1Q5GTL
    • Cyan-essigsaeure-phenaethylamid
    • cyano-acetic acid phenethylamide
    • Enamine_001898
    • N-(cyanoacetyl)phenylethylamide
    • NCIOpen2_001399
    • NSC93428
    • SureCN2265490
    • VS-05249
    • 51838-02-9
    • PD139255
    • Z56820394
    • NSC-93428
    • Oprea1_628402
    • AKOS000115269
    • CHEMBL3334614
    • AH-034/32475035
    • SCHEMBL2265490
    • STK350570
    • BBL016277
    • CS-0307487
    • MFCD00552868
    • HMS1399G06
    • NSC 93428
    • DTXSID90294012
    • EN300-01313
    • ALBB-008508
    • MDL: MFCD00552868
    • Inchi: 1S/C11H12N2O/c12-8-6-11(14)13-9-7-10-4-2-1-3-5-10/h1-5H,6-7,9H2,(H,13,14)
    • InChI Key: OQQDNRCAXZQBCE-UHFFFAOYSA-N
    • SMILES: O=C(CC#N)NCCC1C=CC=CC=1

Computed Properties

  • Exact Mass: 188.09506
  • Monoisotopic Mass: 188.094963011g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 5
  • Complexity: 223
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 52.9Ų

Experimental Properties

  • PSA: 52.89
  • LogP: 1.64988

2-cyano-N-(2-phenylethyl)acetamide Security Information

  • HazardClass:IRRITANT

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2-cyano-N-(2-phenylethyl)acetamide Suppliers

Amadis Chemical Company Limited
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(CAS:51838-02-9)2-cyano-N-(2-phenylethyl)acetamide
Order Number:A871149
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:27
Price ($):572.0
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Additional information on 2-cyano-N-(2-phenylethyl)acetamide

Introduction to 2-cyano-N-(2-phenylethyl)acetamide (CAS No. 51838-02-9)

2-cyano-N-(2-phenylethyl)acetamide, identified by its Chemical Abstracts Service (CAS) number CAS No. 51838-02-9, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of amides, characterized by a carbonyl group linked to a nitrogen atom, which is further substituted with an organic group. The structural features of 2-cyano-N-(2-phenylethyl)acetamide make it a versatile intermediate in the synthesis of various biologically active molecules.

The molecular structure of 2-cyano-N-(2-phenylethyl)acetamide consists of a cyano group (-CN) attached to an acetamide moiety, which is itself linked to a 2-phenylethyl group. This specific arrangement imparts unique chemical properties that have garnered interest in medicinal chemistry research. The cyano group can participate in further functionalization, while the phenylethyl moiety introduces hydrophobic interactions and potential binding affinity to biological targets.

In recent years, the pharmaceutical industry has seen a surge in the development of small-molecule inhibitors targeting various therapeutic areas, including oncology, neurology, and infectious diseases. The amide functional group in 2-cyano-N-(2-phenylethyl)acetamide is particularly valuable due to its role as a pharmacophore in many drug candidates. Amides are known for their stability and ability to form hydrogen bonds, making them integral in designing molecules with enhanced solubility and bioavailability.

One of the most compelling aspects of 2-cyano-N-(2-phenylethyl)acetamide is its utility as a building block in the synthesis of more complex molecules. Researchers have leveraged its structural framework to develop novel compounds with potential therapeutic applications. For instance, derivatives of this compound have been explored as kinase inhibitors, where the phenylethyl group can modulate binding interactions with protein targets.

The cyano group in 2-cyano-N-(2-phenylethyl)acetamide also offers opportunities for further chemical transformation. It can be reduced to an amine or converted into other functional groups such as nitriles or carboxylic acids, depending on the synthetic needs. This flexibility makes it a valuable reagent in multi-step synthetic routes aimed at producing structurally diverse libraries for high-throughput screening.

Recent advancements in computational chemistry have further enhanced the utility of 2-cyano-N-(2-phenylethyl)acetamide. Molecular modeling studies have demonstrated its potential as a scaffold for designing molecules with improved pharmacokinetic properties. By integrating virtual screening techniques with experimental validation, researchers can rapidly identify promising candidates for further development.

The synthesis of 2-cyano-N-(2-phenylethyl)acetamide itself is another area of interest. Modern synthetic methodologies have enabled more efficient and scalable production processes, reducing costs and improving yields. Techniques such as solid-phase synthesis and flow chemistry have been particularly useful in optimizing the preparation of this compound and its derivatives.

In conclusion, 2-cyano-N-(2-phenylethyl)acetamide (CAS No. 51838-02-9) represents a cornerstone in pharmaceutical research due to its structural versatility and functional attributes. Its role as an intermediate in drug discovery continues to be explored, with ongoing studies focusing on expanding its applications across various therapeutic domains. As the field progresses, compounds like this will remain indispensable tools for chemists and biologists striving to develop innovative treatments for human diseases.

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Amadis Chemical Company Limited
(CAS:51838-02-9)2-cyano-N-(2-phenylethyl)acetamide
A871149
Purity:99%
Quantity:5g
Price ($):572.0
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